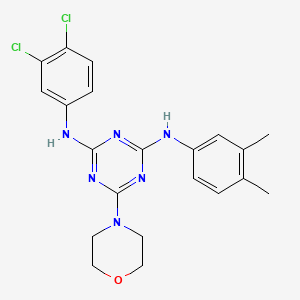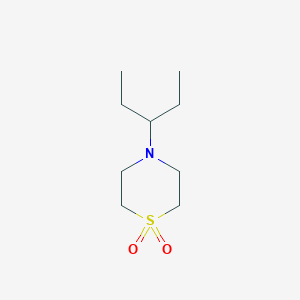
Dimethyl 2-bromo-2-(4-nitrophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2-bromo-2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C11H10BrNO6 . It has a molecular weight of 332.10 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Proton Transfer Reactions
- Studies have investigated the deprotonation reactions of dimethyl (4-nitrophenyl)malonate, focusing on the mechanisms of proton transfer in polar aprotic solvents such as DMSO and acetonitrile (Schroeder et al., 1999).
Synthesis and Molecular Structure Analysis
- Research has been conducted on the synthesis of dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate, examining its molecular structure through NMR, X-ray diffraction, and ab initio calculations (Jiménez-Cruz et al., 2003).
Boron Neutron Capture Therapy
- The compound has been used in the synthesis of water-soluble boronated phthalocyanine, a potential tumor-seeking boron delivery agent for boron neutron capture therapy in cancer treatment (Kahl & Li, 1996).
Investigation of Chemical Reaction Mechanisms
- Theoretical studies have been performed to understand the mechanism and enantioselectivity of reactions involving dimethyl malonate, such as its asymmetric conjugate addition to β-nitrostyrene (Jiang et al., 2014).
Synthesis of Novel Compounds
- Research includes the synthesis of novel compounds like non-peripherally substituted tetra(dihexylmalonate) alcohol soluble phthalocyanines, with the characterization of new compounds through various analytical methods (Korkut et al., 2011).
Organic Synthesis Applications
- Dimethyl malonate has been utilized as a one-carbon source in the introduction of carbon substituents onto aromatic nitro compounds, demonstrating significant implications in organic synthesis (Selvakumar et al., 2001).
Radiosynthesis for Imaging Applications
- The compound has been used in the radiosynthesis of fluorinated analogs for imaging applications, like the study on L-type calcium channel distribution (Sadeghpour et al., 2008).
Synthesis of Intermediates in Pheromone Production
- It has been applied in the synthesis of intermediates for sex pheromones of certain species, contributing to the understanding of pheromone production and application (Li, 2001).
properties
IUPAC Name |
dimethyl 2-bromo-2-(4-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO6/c1-18-9(14)11(12,10(15)19-2)7-3-5-8(6-4-7)13(16)17/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLXDVKFZGQTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2367254.png)


![1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2367261.png)

![N-(2,6-difluorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2367263.png)
![4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2367264.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2367267.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2367269.png)
![Tert-butyl 4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367270.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2367271.png)
![Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2367272.png)

![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2367277.png)